

Validating Experimental ^{195}Pt NMR Shifts with DFT Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Platinum-195*

Cat. No.: *B083798*

[Get Quote](#)

For researchers, scientists, and drug development professionals, accurately characterizing platinum-based compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy of the ^{195}Pt nucleus is a powerful tool for this purpose, offering high sensitivity to the metal's chemical environment. However, experimental data can sometimes be ambiguous. Density Functional Theory (DFT) calculations have emerged as a robust method to complement and validate experimental ^{195}Pt NMR chemical shifts, providing deeper insights into molecular structure and electronic properties.

This guide provides an objective comparison of experimental and DFT-calculated ^{195}Pt NMR chemical shifts, supported by experimental and computational protocols. It aims to equip researchers with the knowledge to effectively integrate these two techniques for unambiguous structural elucidation of platinum complexes.

Experimental and Computational Methodologies

The accurate prediction of ^{195}Pt NMR chemical shifts is highly dependent on the chosen experimental and computational parameters. Below are detailed protocols that have been successfully applied in the field.

Experimental ^{195}Pt NMR Spectroscopy

A typical experimental setup for acquiring ^{195}Pt NMR spectra involves the following:

- Instrumentation: A high-field NMR spectrometer is utilized.

- Nucleus and Frequency: The ^{195}Pt nucleus is observed. It is the only naturally occurring platinum isotope with a nuclear spin of $I = \frac{1}{2}$, having a natural abundance of 33.8%.[\[1\]](#)
- Reference Standard: The conventional reference for ^{195}Pt chemical shifts is a 1.2 M solution of sodium hexachloroplatinate(IV) ($\text{Na}_2[\text{PtCl}_6]$) in D_2O .[\[2\]](#)
- Sample Preparation: Platinum complexes are dissolved in an appropriate deuterated solvent.
- Data Acquisition: Standard pulse programs are used to acquire the ^{195}Pt NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm).

The chemical shift of ^{195}Pt is extremely sensitive to the oxidation state of the platinum (0, +2, or +4), the nature of the coordinated ligands, the coordination number, and the overall geometry of the complex.[\[1\]](#)[\[2\]](#) This sensitivity results in a very wide chemical shift range of approximately 15,000 ppm.[\[1\]](#)

DFT Calculation of ^{195}Pt NMR Chemical Shifts

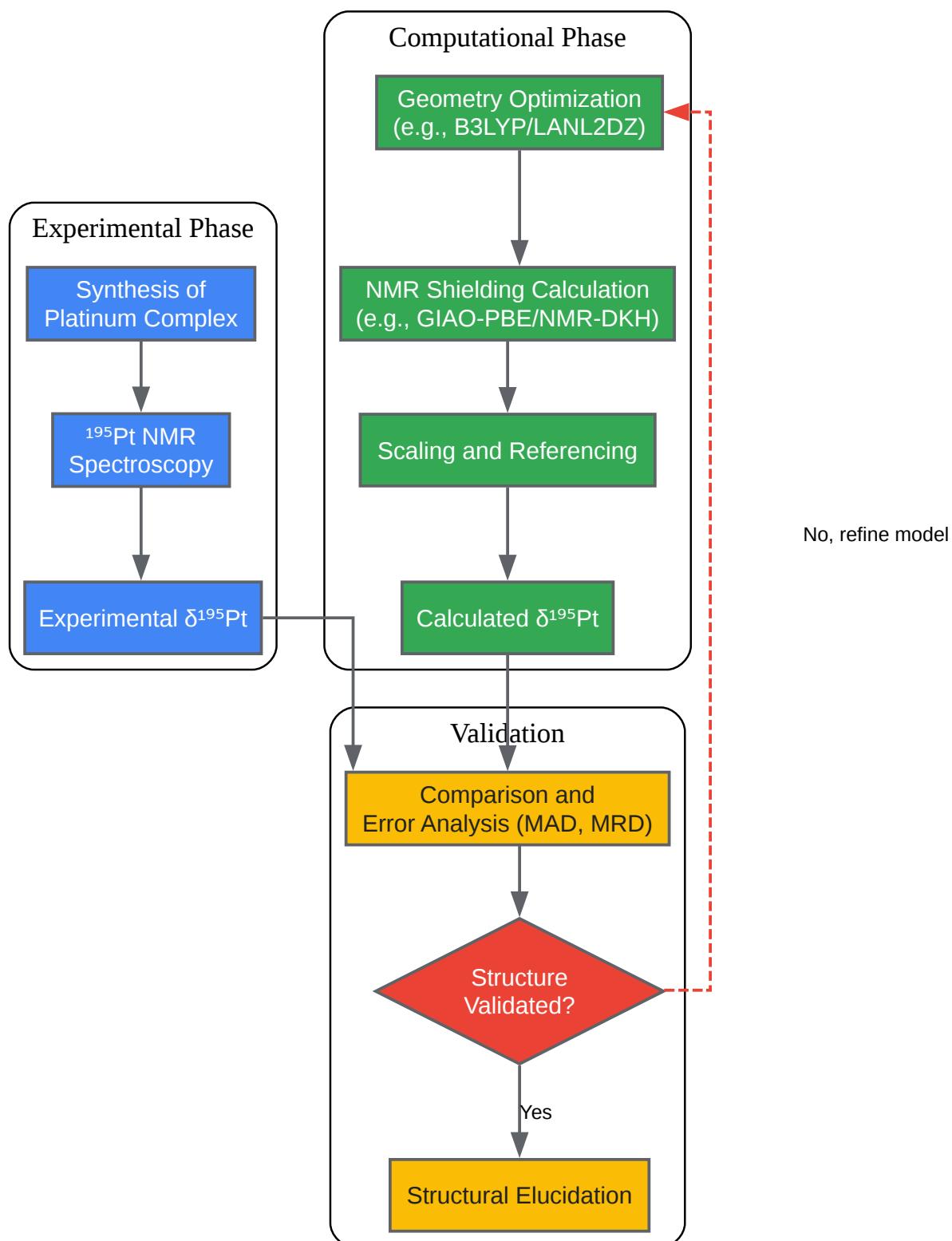
The computational protocol for calculating ^{195}Pt NMR chemical shifts involves two main stages: geometry optimization and NMR property calculation.

- Geometry Optimization:
 - Functional and Basis Set: The geometry of the platinum complex is first optimized. A common approach is to use a hybrid functional like B3LYP or PBE0.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) For the platinum atom, an effective core potential (ECP) such as LANL2DZ is often employed to account for relativistic effects on the core electrons, while a basis set like def2-SVP is used for the ligand atoms.[\[1\]](#)[\[4\]](#)
 - Solvent Effects: To mimic the experimental conditions, solvent effects are typically included using a continuum solvation model like the Integral Equation Formalism for Polarizable Continuum Model (IEF-PCM) or the universal solvation model based on solute electron density (SMD).[\[1\]](#)[\[4\]](#)[\[6\]](#)
- NMR Chemical Shift Calculation:

- Method: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors.[1][6]
- Functional and Basis Set: For the NMR calculation itself, a different combination of functional and basis set may be employed. For instance, the GGA functional PBE with the NMR-DKH basis sets has been shown to be effective.[1][4]
- Relativistic Effects: Accounting for relativistic effects is crucial for heavy nuclei like platinum. This can be done through various formalisms, including the Zeroth-Order Regular Approximation (ZORA) or fully relativistic four-component methods.[3][7][8][9]
- Referencing and Scaling: The calculated absolute shielding constant (σ) is then converted to a chemical shift (δ) relative to the calculated shielding of the reference compound, $[\text{PtCl}_6]^{2-}$. Often, a linear scaling of the calculated shielding constants against the experimental chemical shifts is performed to improve the accuracy of the predictions.[1][3] A representative scaling equation is: $\delta_{\text{calc}} = -0.8277 \times \sigma_{\text{calc}} - 2566$.[1]

Performance Comparison: Experimental vs. DFT-Calculated ^{195}Pt NMR Shifts

The accuracy of DFT-calculated ^{195}Pt NMR chemical shifts can be evaluated by comparing them to experimental values for a range of platinum complexes. The following table summarizes such a comparison for several Pt(0) and Pt(IV) complexes, demonstrating the strong correlation that can be achieved.


Complex	Oxidation State	Experimental δ (ppm)	Calculated δ (ppm)	Absolute Deviation (ppm)
[Pt(ICy)(dvtms)]	Pt(0)	-5343	-5270	73
cis-[PtCl ₂ (NH ₃) ₂] (Cisplatin)	Pt(II)	-2095	-2115	20
trans-[PtCl ₂ (NH ₃) ₂] (Transplatin)	Pt(II)	-2104	-2120	16
[PtCl ₆] ²⁻	Pt(IV)	0	0	0
[PtBr ₆] ²⁻	Pt(IV)	-1230	-1255	25
[Pt(OH) ₆] ²⁻	Pt(IV)	2930	2905	25

Data compiled from multiple sources for illustrative purposes.[\[1\]](#)[\[6\]](#)

Studies have shown that with appropriate computational protocols, Mean Absolute Deviations (MAD) between calculated and experimental ¹⁹⁵Pt NMR chemical shifts can be as low as 92-107 ppm, which corresponds to a Mean Relative Deviation (MRD) of approximately 1.7-2.3%.
[\[1\]](#)[\[4\]](#) For some Pt(IV) complexes, even higher accuracy has been reported.[\[6\]](#)

Workflow for Validation

The process of validating experimental ¹⁹⁵Pt NMR data with DFT calculations can be visualized as a systematic workflow. This involves initial experimental characterization, followed by computational modeling and a final comparative analysis.

[Click to download full resolution via product page](#)

Workflow for validating experimental ^{195}Pt NMR shifts with DFT calculations.

This workflow illustrates the iterative nature of the validation process. If the initial comparison between experimental and calculated data is poor, the computational model can be refined (e.g., by considering different conformations, solvation models, or levels of theory) until a satisfactory agreement is achieved, leading to a confident structural assignment.

In conclusion, the synergy between experimental ^{195}Pt NMR spectroscopy and DFT calculations provides a powerful and reliable approach for the structural characterization of platinum complexes. By following robust and validated protocols, researchers can leverage computational chemistry to resolve ambiguities in experimental data, ultimately accelerating research and development in fields ranging from catalysis to medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A relativistic DFT methodology for calculating the structures and NMR chemical shifts of octahedral platinum and iridium complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Validating Experimental ^{195}Pt NMR Shifts with DFT Calculations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083798#dft-calculation-to-validate-experimental-195pt-nmr-shifts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com